Humulinic acid

Antibacterial Activity Hop Bitter Acids Lactobacillus brevis

Researchers seeking hop-derived antimicrobials without bitter off-flavors require a targeted solution. Humulinic acid addresses this by providing potent preservation while maintaining sensory neutrality. - Non-bitter profile enables 'tasteless' food preservative formulations, overcoming the organoleptic limits of iso-α-acids. - Essential analytical standard for ion-exchange chromatography, eluting distinctly from α- and β-acids for accurate resin quantification. - Valuable biochemical probe for studying ionophoretic mechanisms in membrane transport assays.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 520-40-1
Cat. No. B1200402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumulinic acid
CAS520-40-1
Synonymshumulinic acid
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C(C(=C1O)CC=C(C)C)O)O
InChIInChI=1S/C15H22O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h5,9,14,17-19H,6-7H2,1-4H3
InChIKeyVRBDOLKCKSULIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Humulinic Acid Overview & Procurement


Humulinic acid (CAS 520-40-1) is a naturally occurring cyclopentane derivative found in hops (*Humulus lupulus*), belonging to the broader class of hop bitter acids [1]. It is a structural degradation product of humulone and iso-α-acids, characterized by a molecular formula of C₁₅H₂₂O₄ and a molecular weight of 266.34 g/mol . Unlike its intensely bitter precursors, humulinic acid is noted for its non-bitter sensory profile, which distinguishes it for applications in food preservation and brewing where bitterness must be minimized [1]. Its physicochemical properties, including a calculated logP of 2.412 and estimated aqueous solubility of 573.6 mg/L at 25°C, inform formulation considerations [2].

Non-bitter antimicrobial compound for taste-neutral preservation studies
Hop-derived natural acid with reported activity against Gram-positive lactic acid bacteria
Distinct ion-exchange elution behavior for analytical standard use

Humulinic Acid vs. Iso-α-Acids: Key Differences


Generic substitution among hop-derived compounds is scientifically unsound due to divergent structural, sensory, and antimicrobial properties. While iso-α-acids (e.g., trans-isohumulone) are prized for their potent bitterness and antimicrobial activity, humulinic acid offers a fundamentally different value proposition: potent antimicrobial action without the characteristic bitter taste [1]. Furthermore, the antibacterial efficacy of trans-humulinic acid is quantitatively distinct from its analogs, being approximately nine times less potent than trans-isohumulone under controlled pH conditions [2]. Analytical separation also necessitates specific methods, as humulinic acid elutes as a distinct fraction in ion-exchange chromatography, separate from α-acids, β-acids, and iso-α-acids [3]. These quantifiable differences in bioactivity and chemical behavior preclude simple one-to-one replacement and demand a targeted procurement strategy based on specific application requirements.

Antimicrobial potency profile differs
trans-Humulinic acid may exhibit lower antibacterial activity compared to trans-isohumulone under controlled pH; direct replacement is not recommended without activity verification.
Sensory profile mismatch
Unlike the intensely bitter iso-α-acids, humulinic acid is non-bitter, making it unsuitable as a substitute in applications that require bittering properties.
Analytical separation required
Humulinic acid elutes as a distinct fraction in ion-exchange chromatography, separate from α-acids, β-acids, and iso-α-acids; methods optimized for iso-α-acids may not accurately quantify it.

Humulinic Acid Comparative Evidence


Antibacterial Potency vs. trans-Isohumulone

In a study evaluating antibacterial activity against *Lactobacillus brevis* IFO 3960, the activity of trans-isohumulone was found to be approximately 9 times greater than that of trans-humulinic acid when the degree of ionization was accounted for [1]. This direct comparison establishes a clear hierarchy of antibacterial efficacy among hop-derived compounds, with trans-humulinic acid occupying a specific position of lower potency.

Antibacterial Potency
Head-to-head
trans-Isohumulone ~9× more potent
Supports antibacterial potency ranking
L. brevis IFO 3960; pH 4–7, ionization-corrected
Antibacterial Activity Hop Bitter Acids Lactobacillus brevis

Antimicrobial Efficacy vs. Iso-α-Acids

Contrary to the lower potency observed against trans-isohumulone in some assays, a 2015 study in *Food Microbiology* reported that humulinic acids as a class can be 'highly inhibitory, even outperforming iso-α-acids' in certain antimicrobial contexts [1]. The study examined the molecular mechanism of antimicrobial action in *Lactobacillus brevis*, noting that while humulinic acids lack the bitter taste of iso-α-acids, they retain significant antimicrobial properties.

Antimicrobial Efficacy
Class-level
Reported highly inhibitory, may outperform iso-α-acids in certain contexts
Supports non-bitter antimicrobial selection
L. brevis; in vitro antimicrobial assay
Antimicrobial Activity Food Preservation Ionophore

Non-Bitter Profile vs. Iso-α-Acids

A key differentiator for humulinic acid is its lack of bitterness. Multiple sources confirm that humulinic acid is a non-bitter compound, in stark contrast to iso-α-acids which are the primary bittering agents in beer [1]. A study on humulinic acid in isomerized hop extracts explicitly states that 'Humulinic acid, which is not bitter, behaves similarly to iso-α-acids in some analytical estimations of beer bitterness,' highlighting its potential to confound bitterness assays [2].

Non-Bitter Profile
Supporting evidence
Non-bitter vs. intensely bitter iso-α-acids
Enables tasteless preservation research
Organoleptic assessment
Sensory Analysis Bitterness Food Science

Ionophoretic Activity & Ionization Behavior

The ionization behavior of hop compounds is critical to their antimicrobial function. A study investigating this property found that precise pKa estimates could not be obtained for trans-humulinic acid, trans-isohumulone, (-)-humulone, and colupulone using standard potentiometric techniques [1]. However, trans-humulinic acid was confirmed to act as an ionophore, reducing the rate of dodecanal-dependent light emission in a bioluminescence assay using *Lactococcus lactis* subsp. [2]. This ionophoretic activity is shared with trans-isohumulone and colupulone, but the lack of a clear pKa value differentiates its protonation behavior.

Ionophoretic Activity
Class-level
Confirmed ionophore; pKa not precisely estimable
Informs pH-dependent formulation behavior
Potentiometric titration; L. lactis bioluminescence
Ionization Behavior pKa Ionophore

Ion-Exchange HPLC Elution Profile

Humulinic acid can be separated from other hop resin constituents using ion-exchange chromatography on QAE Sephadex A-25 [1]. In a stepwise elution protocol, the separated constituents included β-acids, α-acids, humulinic acids, iso-α-acids, and hulupones. This distinct elution profile confirms that humulinic acid occupies a unique position in the hop resin matrix and cannot be accurately quantified using methods optimized solely for α-acids or iso-α-acids.

HPLC Elution Profile
Supporting evidence
Distinct elution fraction from α-/β-/iso-α-acids
Ensures analytical specificity
QAE Sephadex A-25; stepwise methanol elution
Analytical Chemistry HPLC Hop Resin Analysis

Humulinic Acid Applications


Tasteless Food Preservatives

Given its proven antimicrobial efficacy against *Lactobacillus brevis* and its non-bitter sensory profile, humulinic acid is an ideal candidate for formulating 'tasteless' food preservatives [1]. This application leverages the evidence that humulinic acids can outperform iso-α-acids in inhibitory potential while avoiding the characteristic bitterness that limits the use of other hop-derived compounds in neutral-flavor products [2].

Hop Resin Analytical Standard

Humulinic acid's distinct elution profile in ion-exchange chromatography makes it a necessary analytical standard for comprehensive hop resin analysis [1]. Procurement of purified humulinic acid is essential for calibrating HPLC methods and ensuring accurate quantification of this compound in hop extracts, stored hops, and finished beer, where its presence can otherwise confound bitterness assays [2].

Ionophore Mechanisms in Lactic Acid Bacteria

Research into the ionophoretic mechanisms of hop compounds requires specific tools. As a confirmed ionophore that reduces bioluminescence in *Lactococcus lactis*, trans-humulinic acid serves as a valuable probe for studying membrane transport processes [1]. Its activity, alongside trans-isohumulone and colupulone, allows for comparative mechanistic studies to dissect the structural requirements for ionophoretic function.

Application
Selection Property
Validation Focus
Tasteless Food Preservatives Research
Non-bitter antimicrobial profile
Antimicrobial efficacy at target pH without sensory impact
Hop Resin Analytical Standard
Distinct ion-exchange elution behavior
Method specificity against co-eluting hop acids
Ionophore Mechanism Studies
Confirmed ionophoretic activity
Comparative membrane transport assays with related hop compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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